molecular formula C9H13NO B14429604 2,3,4,5,6,7-hexahydro-cyclopent[b]azepin-8(1H)-one CAS No. 81978-77-0

2,3,4,5,6,7-hexahydro-cyclopent[b]azepin-8(1H)-one

Cat. No.: B14429604
CAS No.: 81978-77-0
M. Wt: 151.21 g/mol
InChI Key: XZTJVKYWRODILK-UHFFFAOYSA-N
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Description

2,3,4,5,6,7-hexahydro-cyclopent[b]azepin-8(1H)-one is a heterocyclic compound with a unique structure that includes a seven-membered ring fused to a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6,7-hexahydro-cyclopent[b]azepin-8(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with an amine, followed by cyclization to form the azepinone ring. The reaction conditions often include the use of a catalyst and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6,7-hexahydro-cyclopent[b]azepin-8(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2,3,4,5,6,7-hexahydro-cyclopent[b]azepin-8(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,4,5,6,7-hexahydro-cyclopent[b]azepin-8(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5,6,7-hexahydro-cyclopent[b]azepin-8(1H)-one is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

81978-77-0

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2,3,4,5,6,7-hexahydro-1H-cyclopenta[b]azepin-8-one

InChI

InChI=1S/C9H13NO/c11-8-5-4-7-3-1-2-6-10-9(7)8/h10H,1-6H2

InChI Key

XZTJVKYWRODILK-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2=C(C1)CCC2=O

melting_point

82 °C

physical_description

Solid

Origin of Product

United States

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